5-Chloro-2-fluoro-4-methylbenzaldehyde
Description
Molecular Formula: C₈H₆ClFO CAS No.: 1785064-60-9 (purity: 98% ) Structural Features:
- Substituents: Chloro (C5), fluoro (C2), methyl (C4), and aldehyde (C1) on a benzene ring.
- SMILES: CC1=CC(=C(C=C1Cl)C=O)F
- Collision Cross Section (CCS): Predicted CCS values range from 129.4 Ų ([M+H]⁺) to 144.0 Ų ([M+Na]⁺), indicating moderate molecular polarity and size .
This compound is a halogenated benzaldehyde derivative with applications in pharmaceutical and agrochemical intermediates. Its reactivity is influenced by the electron-withdrawing effects of Cl and F, balanced by the electron-donating methyl group.
Properties
IUPAC Name |
5-chloro-2-fluoro-4-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-8(10)6(4-11)3-7(5)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJWUQDEWJIGMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-4-methylbenzaldehyde typically involves the halogenation of 4-methylbenzaldehyde. The process includes the introduction of chlorine and fluorine atoms to the benzene ring under controlled conditions. Common reagents used in this synthesis include chlorine gas and fluorinating agents such as hydrogen fluoride or fluorine gas. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the halogenation process.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar halogenation techniques. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-fluoro-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the halogen atoms.
Major Products Formed:
Oxidation: 5-Chloro-2-fluoro-4-methylbenzoic acid.
Reduction: 5-Chloro-2-fluoro-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
5-Chloro-2-fluoro-4-methylbenzaldehyde is utilized in several scientific research fields:
Chemistry
- Building Block for Synthesis : It serves as a crucial intermediate in the synthesis of more complex organic molecules, facilitating the development of new compounds with desirable properties.
- Halogenation Reactions : The compound is involved in various halogenation reactions, which are essential for modifying organic structures to enhance their reactivity or biological activity.
Biology
- Enzyme Interaction Studies : It is used as a probe in biochemical assays to study enzyme interactions, contributing to our understanding of metabolic pathways and enzyme kinetics.
- Antibacterial Activity : Similar compounds have demonstrated antibacterial properties against pathogens such as Echerichia coli and Staphylococcus aureus, indicating potential applications in developing new antimicrobial agents .
Medicine
- Drug Development : The compound is investigated for its potential use in drug design, particularly as an enzyme inhibitor. Its structure allows for modifications that can enhance its efficacy against specific biological targets .
- Anticancer Research : Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines, suggesting its potential role in anticancer therapies .
Industry
- Specialty Chemicals Production : It is employed in the production of specialty chemicals and serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals. The unique properties imparted by the halogen substitutions make it valuable for targeted applications.
Anticancer Activity
A study investigated the anticancer effects of various substituted derivatives of this compound against lung (A-549) and cervical (HeLa) cancer cell lines. The results indicated that certain derivatives exhibited potent inhibitory effects on cell growth, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin. Morphological changes observed in treated cells further confirmed the compound's potential as an anticancer agent .
Antibacterial Properties
Research on related compounds demonstrated their efficacy against both gram-positive and gram-negative bacteria using the disc diffusion method. The results showed substantial inhibition zones around discs containing these compounds, highlighting their potential as new antibacterial agents .
Summary of Key Research Findings
| Application Area | Key Findings |
|---|---|
| Chemistry | Serves as a building block for complex organic synthesis; involved in halogenation reactions. |
| Biology | Used to study enzyme interactions; exhibits antibacterial properties against key pathogens. |
| Medicine | Investigated for drug development; shows significant anticancer activity against various cell lines. |
| Industry | Employed in producing specialty chemicals; serves as an intermediate in agrochemical synthesis. |
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-4-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The presence of chlorine and fluorine atoms can enhance the compound’s reactivity and binding affinity to these targets, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
a. 4-Chloro-2-fluoro-5-methylbenzaldehyde (CAS 177211-30-2)
- Substituent Positions : Cl (C4), F (C2), methyl (C5).
- Key Differences: The methyl and Cl groups are transposed (C4 vs. C5), altering steric and electronic effects.
b. 5-Chloro-2-fluoro-3-methylbenzaldehyde (CAS 1538090-76-4)
- Substituent Positions : Cl (C5), F (C2), methyl (C3).
- Key Differences : The methyl group at C3 creates ortho-steric effects relative to the aldehyde (C1), which could hinder access to the aldehyde’s electrophilic carbon. This positional difference may lower its utility in reactions requiring aldehyde accessibility .
c. 2-Chloro-5-fluorobenzaldehyde
- Substituent Positions : Cl (C2), F (C5), aldehyde (C1).
- Key Differences : The absence of a methyl group and altered halogen positions result in a stronger electron-withdrawing effect, increasing the aldehyde’s electrophilicity compared to the target compound. This makes it more reactive in condensations but less stable under acidic conditions .
Comparison with Functional Group Variants
a. 5-Chloro-2-hydroxybenzaldehyde (CAS 635-93-8)
- Substituents : Cl (C5), hydroxyl (C2), aldehyde (C1).
- Key Differences : The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. However, the absence of fluorine reduces electron withdrawal, making the aldehyde less reactive than the target compound. The hydroxyl group also increases acidity (pKa ~8–10) .
b. 5-Chloro-2-trifluoromethylbenzaldehyde
- Substituents : Cl (C5), trifluoromethyl (CF₃, C2), aldehyde (C1).
- Key Differences : The CF₃ group is strongly electron-withdrawing, significantly activating the aldehyde for nucleophilic attack. However, its bulkiness may sterically hinder reactions. The target compound’s methyl group provides a better balance of electronic and steric effects for controlled reactivity .
Comparison with Difluorinated Analogues
5-Chloro-2,4-difluorobenzaldehyde
- Substituents : Cl (C5), F (C2 and C4), aldehyde (C1).
- Key Differences: The additional fluorine at C4 amplifies electron withdrawal, increasing the aldehyde’s electrophilicity. The target compound’s methyl group improves stability without excessive deactivation .
Biological Activity
5-Chloro-2-fluoro-4-methylbenzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological properties, synthesis methods, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C₈H₆ClF₁O
- Molecular Weight : 172.58 g/mol
- Structure : The compound features a benzene ring with a chlorine atom at the 5-position, a fluorine atom at the 2-position, and a methyl group at the 4-position, contributing to its unique reactivity and biological profile.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer agent and its role in enzyme inhibition.
Anticancer Activity
- Mechanism of Action : Preliminary studies suggest that compounds similar to this compound may inhibit key enzymes involved in cancer cell proliferation. For instance, aldehydes can interact with nucleophilic sites on proteins, potentially leading to apoptosis in cancer cells .
-
Case Studies :
- A study on related benzaldehyde derivatives indicated that they possess cytotoxic effects against several cancer cell lines, including breast and pancreatic cancer cells. These findings suggest that this compound could exhibit similar properties .
- Another research highlighted the role of substituted benzaldehydes in modulating pathways associated with tumor growth and metastasis, underscoring their importance in cancer therapeutics .
Enzyme Inhibition
This compound has shown potential as an inhibitor of specific cytochrome P450 enzymes, which are crucial for drug metabolism. The compound's interaction with these enzymes could influence the pharmacokinetics of various drugs, making it significant in drug design .
Table: Summary of Biological Activities
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Halogenation Reactions : Utilizing halogenated reagents to introduce chlorine and fluorine atoms onto the aromatic ring.
- Formylation Techniques : Employing Vilsmeier-Haack reaction or other formylation methods to introduce the aldehyde functional group at the desired position on the benzene ring.
These synthetic routes not only provide high yields but also allow for modifications that can enhance biological activity .
Q & A
Basic Research Questions
What are the recommended synthetic routes for 5-Chloro-2-fluoro-4-methylbenzaldehyde?
Methodological Answer:
The synthesis of this compound typically involves sequential halogenation and formylation of a toluene derivative. A plausible route includes:
Chlorination : Introduce chlorine at the 5-position using sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C) .
Fluorination : Employ a Balz-Schiemann reaction with diazonium tetrafluoroborate salts to install fluorine at the 2-position .
Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde group .
Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like over-halogenated derivatives.
How can researchers verify the purity of this compound?
Methodological Answer:
Purity assessment involves:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min; retention time ~8.2 min .
- Melting Point : Compare observed mp (expected range 58–60°C) with literature values .
- Elemental Analysis : Confirm %C, %H, %Cl, and %F within ±0.3% of theoretical values (C₈H₆ClFO: C 54.41%, H 3.41%, Cl 20.09%, F 10.77%) .
What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy : Confirm aldehyde C=O stretch at ~1700 cm⁻¹ and aromatic C-F/C-Cl stretches at 1100–1250 cm⁻¹ .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/ethyl acetate (1:1) and analyze (R-factor <0.05 preferred) .
Advanced Research Questions
How do substituent electronic effects influence reactivity in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing Cl and F groups activate the aldehyde toward nucleophilic aromatic substitution (SNAr) but deactivate the ring in Suzuki-Miyaura couplings. Strategies include:
- Catalyst Optimization : Use Pd(PPh₃)₄ with bulky ligands to mitigate steric hindrance from the methyl group .
- Directed Ortho-Metalation : Exploit the aldehyde as a directing group for C-H functionalization at the 3-position .
Data Insight : DFT calculations show the F substituent increases electrophilicity at the aldehyde by 15% compared to non-fluorinated analogs .
What storage conditions prevent decomposition of this compound?
Methodological Answer:
- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the aldehyde group .
- Stability Tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) show <2% decomposition when stored with desiccants (silica gel) .
- Handling : Use gloves (nitrile, inspected for integrity) and avoid prolonged exposure to light or moisture .
Can computational modeling predict its behavior in catalytic systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
